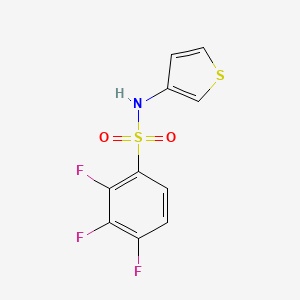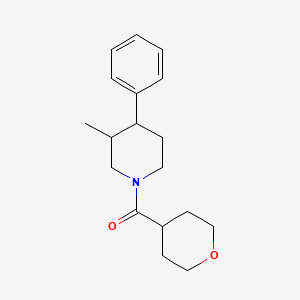
(3-Methyl-4-phenylpiperidin-1-yl)-(oxan-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methyl-4-phenylpiperidin-1-yl)-(oxan-4-yl)methanone, also known as MPPOM, is a chemical compound that has been the subject of scientific research due to its potential use in the development of new drugs. MPPOM is a piperidine derivative that has a unique chemical structure, which makes it a promising candidate for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of (3-Methyl-4-phenylpiperidin-1-yl)-(oxan-4-yl)methanone is not fully understood, but it is believed to involve the modulation of neurotransmitter release and the inhibition of voltage-gated ion channels. (3-Methyl-4-phenylpiperidin-1-yl)-(oxan-4-yl)methanone has been shown to enhance the release of dopamine and serotonin, which are neurotransmitters that play a key role in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3-Methyl-4-phenylpiperidin-1-yl)-(oxan-4-yl)methanone are complex and varied. (3-Methyl-4-phenylpiperidin-1-yl)-(oxan-4-yl)methanone has been shown to have analgesic and anti-inflammatory effects, which are believed to be mediated by the modulation of neurotransmitter release and the inhibition of voltage-gated ion channels. (3-Methyl-4-phenylpiperidin-1-yl)-(oxan-4-yl)methanone has also been shown to have anticonvulsant effects, which are believed to be mediated by the inhibition of voltage-gated sodium channels. In addition, (3-Methyl-4-phenylpiperidin-1-yl)-(oxan-4-yl)methanone has been shown to have potential as a treatment for Parkinson's disease and other neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (3-Methyl-4-phenylpiperidin-1-yl)-(oxan-4-yl)methanone in lab experiments include its unique chemical structure, which makes it a promising candidate for the development of new drugs. (3-Methyl-4-phenylpiperidin-1-yl)-(oxan-4-yl)methanone has also been shown to have a wide range of pharmacological activities, which makes it a versatile tool for studying the mechanisms of action of various drugs. The limitations of using (3-Methyl-4-phenylpiperidin-1-yl)-(oxan-4-yl)methanone in lab experiments include its complex synthesis method, which requires specialized equipment and expertise. In addition, the mechanism of action of (3-Methyl-4-phenylpiperidin-1-yl)-(oxan-4-yl)methanone is not fully understood, which makes it difficult to interpret the results of lab experiments.
Orientations Futures
There are many potential future directions for the research on (3-Methyl-4-phenylpiperidin-1-yl)-(oxan-4-yl)methanone. One possible direction is the development of new drugs that are based on the chemical structure of (3-Methyl-4-phenylpiperidin-1-yl)-(oxan-4-yl)methanone. Another possible direction is the study of the mechanisms of action of (3-Methyl-4-phenylpiperidin-1-yl)-(oxan-4-yl)methanone, which could lead to the development of new treatments for various diseases. Finally, the study of the biochemical and physiological effects of (3-Methyl-4-phenylpiperidin-1-yl)-(oxan-4-yl)methanone could provide valuable insights into the workings of the nervous system and the development of new drugs.
Méthodes De Synthèse
The synthesis of (3-Methyl-4-phenylpiperidin-1-yl)-(oxan-4-yl)methanone involves the reaction of 3-methyl-4-phenylpiperidin-4-ol with 4-bromobutanal in the presence of a base. The resulting product is then treated with an acid to yield (3-Methyl-4-phenylpiperidin-1-yl)-(oxan-4-yl)methanone. The synthesis of (3-Methyl-4-phenylpiperidin-1-yl)-(oxan-4-yl)methanone is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
(3-Methyl-4-phenylpiperidin-1-yl)-(oxan-4-yl)methanone has been the subject of extensive scientific research due to its potential use in the development of new drugs. (3-Methyl-4-phenylpiperidin-1-yl)-(oxan-4-yl)methanone has been found to have a wide range of pharmacological activities, including analgesic, anti-inflammatory, and anticonvulsant effects. (3-Methyl-4-phenylpiperidin-1-yl)-(oxan-4-yl)methanone has also been shown to have potential as a treatment for Parkinson's disease and other neurodegenerative disorders.
Propriétés
IUPAC Name |
(3-methyl-4-phenylpiperidin-1-yl)-(oxan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-14-13-19(18(20)16-8-11-21-12-9-16)10-7-17(14)15-5-3-2-4-6-15/h2-6,14,16-17H,7-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGDZRXRIBIAPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1C2=CC=CC=C2)C(=O)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methyl-4-phenylpiperidin-1-yl)-(oxan-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

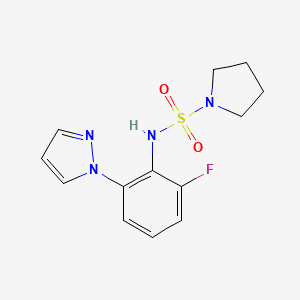
![N-[2-(2,6-dimethylanilino)-2-oxoethyl]-N-ethyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7592263.png)
![(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-pyrazin-2-ylmethanone](/img/structure/B7592272.png)
![Cyclopentyl-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)methanone](/img/structure/B7592280.png)
![2-Azaspiro[4.5]decan-2-yl-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B7592304.png)
![5-(2-Azaspiro[4.5]decane-2-carbonyl)piperidin-2-one](/img/structure/B7592305.png)
![2-Azaspiro[4.5]decan-2-yl-(5-methylpyrazin-2-yl)methanone](/img/structure/B7592313.png)
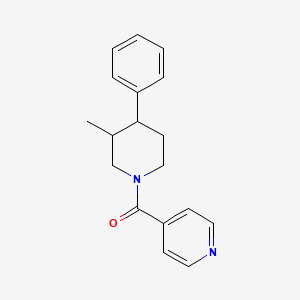
![N-methyl-N-(6-methylpyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7592327.png)
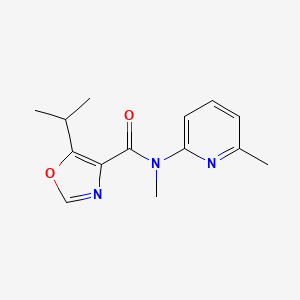
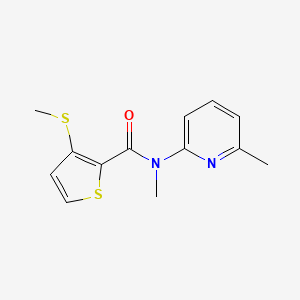

![5-bromo-2-methyl-N-[2-(2-methylpropylamino)-2-oxoethyl]benzamide](/img/structure/B7592363.png)
